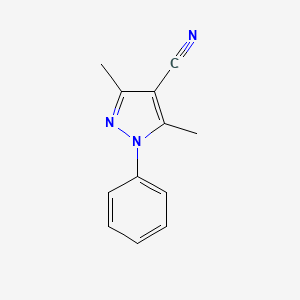

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Overview

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a reactant used in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied . In the molecule, the five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C-C-C-O torsion angle = -0.4 (5)°]. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been analyzed . The molecular formula is C12H12N2O and the molecular weight is 200.24 g/mol .Scientific Research Applications

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile: A Comprehensive Analysis:

Antibacterial Activity

This compound is used to prepare N-1-substituted derivatives known for their antibacterial properties. These derivatives can be synthesized and tested against various bacterial strains to determine their efficacy and potential as new antibacterial agents .

Ligand Synthesis for Metal Complexes

Pyrazole derivatives serve as common reagents for the preparation of pyrazolato ligated metal complexes. These complexes have a variety of applications in catalysis, material science, and as models for biological systems .

Blocking Agent for Isocyanates

In industrial applications, 3,5-dimethylpyrazole has been utilized as a blocking agent for isocyanates. This process is crucial in the production of certain polymers and materials where controlled reactivity is required .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. Synthesized hydrazine-coupled pyrazoles have been evaluated for these properties, indicating the potential of such compounds in treating parasitic infections .

Synthesis of Pyrazole Derivatives

The synthesis of various pyrazole derivatives, including those with substitutions at the 3-position, has been a subject of interest due to their diverse pharmacological effects. These synthetic routes often involve regioselective condensation reactions .

Theoretical and Experimental Chemistry

The structure and chemistry of substituted pyrazoles, including 3-substituted variants, have been revisited using both theoretical and experimental methods. This research provides insights into their reactivity and potential applications in synthesis .

Safety and Hazards

When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular processes by hydrolyzing the second messenger cAMP .

Mode of Action

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile interacts with its target, the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, and hydrolyzes the second messenger cAMP . This hydrolysis is a key regulator of many important physiological processes .

Biochemical Pathways

The biochemical pathway affected by 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves the hydrolysis of cAMP

Result of Action

It is known that the compound hydrolyzes camp, a key regulator of many important physiological processes .

properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480513 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23198-55-2 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)